

Structure-Activity Relationship of N-Alkylphthalimide Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *N*-Butylphthalimide

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N-alkylphthalimide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The strategic modification of the N-alkyl substituent allows for the fine-tuning of their pharmacological properties, leading to the development of potent anticonvulsant, antimicrobial, and anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various N-alkylphthalimide derivatives, supported by quantitative data and detailed experimental protocols.

Anticonvulsant Activity

The anticonvulsant properties of N-alkylphthalimide derivatives have been extensively evaluated using standardized preclinical models such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure tests. The MES model is indicative of a compound's ability to prevent the spread of seizures, while the PTZ model suggests efficacy against absence seizures.

Quantitative Comparison of Anticonvulsant Activity

Compound ID	N-Alkyl Substituent	MES Test ED ₅₀ (μmol/kg)	PTZ Test ED ₅₀ (μmol/kg)	Reference
1	2,6-dimethylphenyl	25.2 (rat, oral)	-	[1]
2	2-methylphenyl	47.61 (mouse, i.p.)	-	[1]
3	2-ethylphenyl	> ED ₅₀ of 2-methylphenyl	-	[1]
4	2-ethyl-6-methylphenyl	> ED ₅₀ of 2-ethylphenyl	-	[1]
5	2,6-diethylphenyl	> ED ₅₀ of 2-ethyl-6-methylphenyl	-	[1]
6	Unsubstituted Phenyl	> ED ₅₀ of 2,6-diethylphenyl	-	[1]
7	-	-	> Phenytoin	[2]
8	-	100% protection	100% protection	[2]

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. A lower ED₅₀ indicates higher potency. "-" indicates data not available. Compounds 7 and 8 are noted for being more potent than the standard drug Phenytoin in both MES and PTZ models, with compound 8 providing 100% protection in tonic seizures.[2]

SAR Insights: The data suggests that substitution on the N-phenyl ring significantly influences anticonvulsant activity. Specifically, di-substitution at the 2 and 6 positions with methyl groups appears to be optimal for potent anti-MES activity.[1] The order of anticonvulsant efficiency for N-phenyl ring substituents is: 2,6-dimethyl > 2-methyl > 2-ethyl > 2-ethyl-6-methyl > 2,6-diethyl > unsubstituted phenyl.[1]

Antimicrobial Activity

N-alkylphthalimide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Comparison of Antimicrobial Activity (MIC in $\mu\text{g/mL}$)

Compound ID	N-Alkyl Substituent	S. aureus	P. aeruginosa	C. albicans	C. tropicalis	Reference
9 (3b)	Methylphenyl	128	128	128	128	[3]
10	-	-	-	-	64	[3]
11 (4g)	-	-	-	-	-	[4]
12 (5c)	-	-	-	-	-	[4]
13 (5d)	-	-	-	-	-	[4]

A lower MIC value indicates greater antimicrobial potency. "-" indicates data not available. Compound 9 (3b) showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as yeast.[3] Compound 10, an N-phthaloylglycine alkyl ester, showed a notable MIC of $64 \mu\text{g}\cdot\text{mL}^{-1}$ against C. tropicalis.[3] Compounds 11, 12, and 13 demonstrated very strong antimycobacterial activity.[4]

SAR Insights: The antimicrobial activity of N-alkylphthalimide derivatives is influenced by the nature of the substituent. For instance, the addition of butyl and aryl groups is being investigated to enhance antimicrobial properties.[3] The mechanism of antifungal action for some derivatives appears to involve interaction with ergosterol in the fungal cell membrane.[3]

Anticancer Activity

The anticancer potential of N-alkylphthalimide derivatives has been investigated against various cancer cell lines, with the MTT assay being a common method to assess cytotoxicity.

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Quantitative Comparison of Anticancer Activity (IC₅₀ in μM)

Compound ID	N-Substituent	Cell Line	IC ₅₀ (μM)	Reference
14 (3a)	Fused thiazole	SMMC-7721	< Amonafide	[5]
15 (3c)	Fused thiazole	HepG2	Best inhibition	[5]
16 (NHPI)	Hydroxy	BT-20, LoVo	Potent & selective	[6]

IC₅₀ (Median Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates greater cytotoxic potency. "-" indicates data not available. Compound 14 (3a) exhibited improved anti-tumor activity compared to the known anticancer agent amonafide.[5] Compound 15 (3c) displayed the best inhibitory potency against two hepatoma cell lines.[5] N-Hydroxyphthalimide (NHPI, 16) showed potent and selective anti-proliferative effects on human breast carcinoma (BT-20) and colon adenocarcinoma (LoVo) cells.[6]

SAR Insights: The anticancer activity of these derivatives can be significantly enhanced by fusing heterocyclic rings, such as thiazole, to the phthalimide skeleton.[5] The mechanism of action for some derivatives involves the induction of G2/M phase cell cycle arrest and inhibition of key signaling pathways like the mTOR pathway.[5][6]

Experimental Protocols

Anticonvulsant Screening

1. Maximal Electroshock (MES) Seizure Test This model is used to identify compounds that prevent seizure spread.[7]

- Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
- Procedure:

- Administer the test compound to mice or rats at various doses.[8]
- At the time of peak effect, apply a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas, followed by saline to ensure conductivity.[7]
- Deliver a 60 Hz alternating current (50 mA for mice, 150 mA for rats) for 0.2 seconds via corneal electrodes.[7]
- Observe the animal for the presence or absence of the tonic hindlimb extensor component of the seizure. Abolition of this component indicates protection.[7]
- The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.[7]

2. Pentylenetetrazole (PTZ)-Induced Seizure Test This model is used to identify compounds effective against myoclonic and absence seizures.[9]

- Reagents: Pentylenetetrazole (PTZ) solution in saline.
- Procedure:
 - Administer the test compound to mice.
 - After a predetermined time, inject a convulsive dose of PTZ (e.g., 35 mg/kg, i.p.).[10]
 - Observe the animals for 30 minutes for the onset and severity of seizures, typically scored on a scale (e.g., 0=no effect, 1=jerks, 2=Straub's tail, 3=clonus).[10]
 - The ability of the test compound to prevent or delay the onset of clonic seizures is recorded.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination This method determines the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.[11][12]

- Materials: 96-well microtiter plates, bacterial/fungal cultures, appropriate broth medium, and stock solutions of the test compounds.

- Procedure:
 - Prepare serial two-fold dilutions of the N-alkylphthalimide derivatives in the broth medium in the wells of a microtiter plate.[\[12\]](#)
 - Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[\[12\]](#)
 - Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[\[12\]](#)
 - Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
 - The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[\[12\]](#)

Anticancer Cytotoxicity Assay

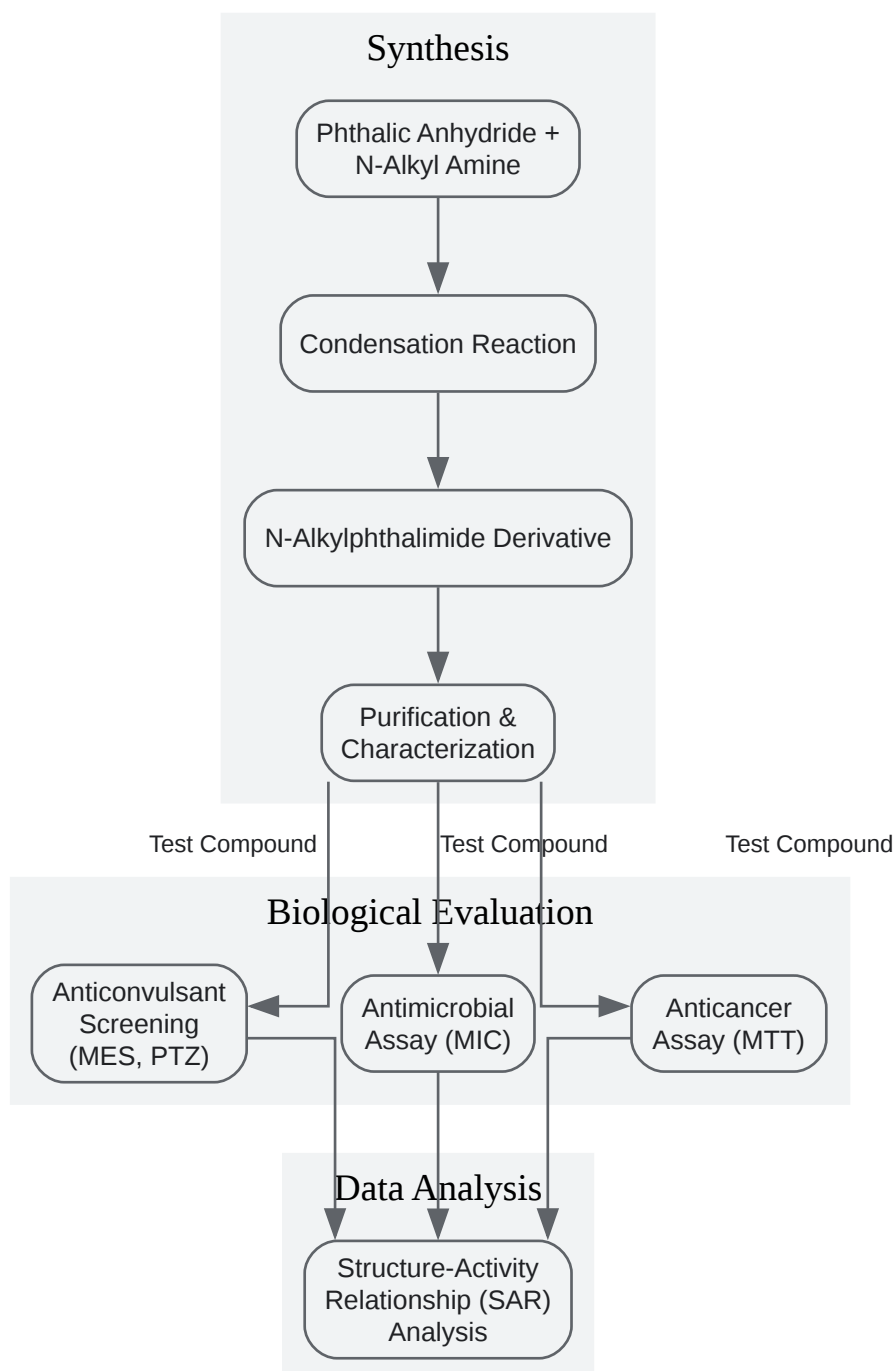
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay measures cell viability.[\[13\]](#)

- Reagents: MTT solution (e.g., 5 mg/mL in PBS), solubilization solution (e.g., DMSO).
- Procedure:
 - Seed cancer cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of the N-alkylphthalimide derivatives and incubate for a specified period (e.g., 24-72 hours).
 - Add MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[\[13\]](#)
 - Add a solubilization solution to dissolve the formazan crystals.[\[14\]](#)
 - Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[\[13\]](#)

- Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.

Visualizations

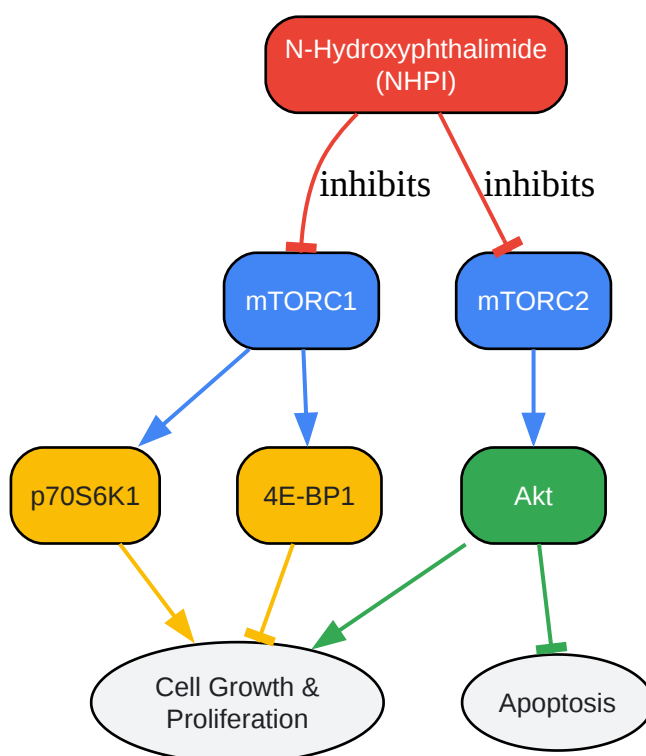
Experimental Workflow for Synthesis and Evaluation



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Caption: General workflow for the synthesis and biological evaluation of N-alkylphthalimide derivatives.

mTOR Signaling Pathway Inhibition by N-Hydroxyphthalimide (NHPI)



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